molecular formula C22H21FN4OS B2930115 1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea CAS No. 1421522-69-1

1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea

Cat. No.: B2930115
CAS No.: 1421522-69-1
M. Wt: 408.5
InChI Key: GJXTUOUMQNJWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway. By covalently binding to the cysteine-481 residue in the BTK active site , this compound effectively halts the signaling cascade that drives the activation, proliferation, and survival of B-cells. This mechanism makes it an invaluable chemical probe for investigating the pathogenesis of B-cell-mediated autoimmune diseases, such as rheumatoid arthritis and lupus, as well as certain B-cell malignancies like chronic lymphocytic leukemia. Its research utility is further highlighted in studies exploring the modulation of immune responses, where it helps delineate the specific contributions of BTK-dependent pathways in various inflammatory and oncological contexts. The compound's defined structure-activity relationship, centered on the imidazothiazole core, provides a critical tool for researchers aiming to develop next-generation therapeutics targeting hematologic cancers and autoimmune disorders.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4OS/c1-13-5-4-6-18(14(13)2)25-21(28)24-11-20-15(3)27-12-19(26-22(27)29-20)16-7-9-17(23)10-8-16/h4-10,12H,11H2,1-3H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXTUOUMQNJWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCC2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H20FN5S\text{C}_{19}\text{H}_{20}\text{F}\text{N}_5\text{S}

This structure incorporates a thiazole moiety, which is known for its diverse biological activities. The presence of fluorine and dimethyl groups suggests potential interactions that may enhance its pharmacological profile.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies on thiazole derivatives have shown promising results against various cancer cell lines, including colon carcinoma and leukemia.

  • Case Study : A related compound with a thiazole ring demonstrated an IC50 value of approximately 1.61 µg/mL against HCT-15 colon carcinoma cells, indicating potent cytotoxic effects .

The proposed mechanism of action for similar thiazole-containing compounds includes the inhibition of key signaling pathways involved in cell proliferation and survival:

  • MEK/ERK Pathway Inhibition : Compounds targeting the MEK/ERK signaling pathway have been shown to effectively inhibit tumor growth in preclinical models. For example, a derivative exhibited significant down-regulation of phospho-ERK1/2 levels in leukemia cell lines .
  • Apoptosis Induction : Thiazole derivatives have also been linked to the induction of apoptosis in cancer cells through the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that specific substitutions on the phenyl and thiazole rings significantly affect biological activity:

  • Dimethyl Substitution : The presence of methyl groups at the 2 and 3 positions on the phenyl ring enhances cytotoxicity, as observed in various analogs .
  • Fluorine Substitution : The introduction of fluorine at specific positions can increase lipophilicity and improve binding affinity to target proteins, potentially enhancing therapeutic efficacy .

Research Findings

Recent studies have focused on synthesizing and evaluating new derivatives based on the core structure of this compound. Key findings include:

CompoundTarget Cell LineIC50 (µM)Mechanism
Compound AHCT-151.61MEK Inhibition
Compound BMV4-110.3Apoptosis Induction
Compound CMOLM131.2ERK Down-regulation

These findings suggest that modifications to the core structure can lead to improved potency against specific cancer types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Imidazothiazole-Urea Scaffolds

Key analogs and their distinguishing features:

Compound Name / ID (Source) Core Structure Modifications Biological Activity (if available)
Target Compound 6-(4-Fluorophenyl)-3-methylimidazothiazole + 2,3-dimethylphenylurea Not explicitly reported; inferred from analogs.
1-((4-(4-Bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea () Bromophenyl-imidazole + thiazole-thioether Anti-C. difficile activity (IC₅₀ = 0.10–0.24 μM); 5–10× improved potency over parent compounds.
1-(3,4-Dimethylphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11n, ) 3,4-Dimethylphenylurea + piperazine-hydrazinyl-thiazole No direct activity data; piperazine moiety may enhance solubility or target engagement.
Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate () Carboxylate ester precursor to the target compound’s methylene-urea linker Intermediate for urea derivatives; no bioactivity reported.

Key Observations :

  • Substituent Effects : The 4-fluorophenyl group in the target compound and analogs (e.g., ) enhances lipophilicity and metabolic stability, critical for membrane permeability. Bromine or trifluoromethyl groups in analogs () improve biochemical potency, likely via halogen bonding or steric effects.
  • Linker Modifications : Replacement of the methylene-urea bridge with thioether or piperazine groups () alters conformational flexibility and target selectivity.
Pharmacological and Physicochemical Comparisons
2.2.1. Enzyme Inhibition Profiles

Compounds with imidazothiazole-urea scaffolds (e.g., ) inhibit bacterial enoyl-ACP reductase II (FabK), a target for Clostridioides difficile therapy. The target compound’s unsubstituted urea linker may favor interactions with FabK’s hydrophobic active site, similar to bromophenyl analogs (IC₅₀ = 0.10–0.24 μM).

2.2.2. Crystallographic Insights

Isostructural analogs () with fluorophenyl-thiazole systems exhibit planar conformations except for perpendicularly oriented fluorophenyl groups, suggesting steric constraints that may influence binding.

Table: Key Differences Among Imidazothiazole-Urea Derivatives
Feature Target Compound Analogs Analogs
Aryl Substituent 2,3-Dimethylphenyl 4-Bromophenyl 3,4-Dimethylphenyl
Heterocyclic Core Imidazo[2,1-b]thiazole Imidazole-thiazole Thiazole-piperazine
Linker Methylene-urea Thioether Piperazine-hydrazinyl
Reported Bioactivity Not available Anti-C. difficile (IC₅₀ ~0.1 μM) None reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.